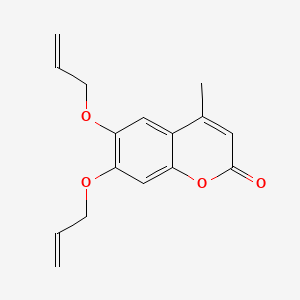

6,7-二烯丙氧基-4-甲基香豆素

描述

Synthesis Analysis

The synthesis of 7-hydroxy-4-methylcoumarin, a related compound, has been achieved by the condensation of ethyl 3-oxobutanoate with more nucleophilic resorcinol under the catalysis of different Lewis acids . A similar method might be applicable to the synthesis of 6,7-Diallyloxy-4-methylcoumarin, with additional steps for the introduction of the allyloxy groups .Molecular Structure Analysis

The molecular structure of 5,7-diallyloxy-4-methylcoumarin, a compound closely related to 6,7-Diallyloxy-4-methylcoumarin, has been determined using single crystal X-ray diffraction . The coumarin moiety is perfectly planar, with a dihedral angle between the two fused rings of 0.46 (5)° .Chemical Reactions Analysis

The reaction of 7-hydroxy-4-methylcoumarin with resorcinol and ethyl acetoacetate in the presence of p-toluene sulfonic acid (PTSA) as a catalyst has been studied . This reaction was performed using an 800W microwave-assisted method .科学研究应用

合成和结构分析

- 对相关化合物 5,7-二烯丙氧基-4-甲基香豆素的合成和晶体结构的研究揭示了其晶体结构和氢键行为的见解,这对于了解其潜在应用至关重要 (Goswami 等人,2006)。

生物和抗氧化特性

- 对各种香豆素衍生物(如 6,7-二甲氧基香豆素)的研究突出了它们作为荧光探针在生物系统研究中的作用,因为它们对微环境敏感。这使得它们可用于研究生物相关系统中的水合参数 (Ghose 等人,2018)。

- 另一项针对 4-甲基香豆素衍生物的研究(包括与 6,7-二烯丙氧基-4-甲基香豆素类似的化合物)强调了它们在抑制人中性粒细胞氧化代谢和弹性蛋白酶活性方面的潜力,表明在治疗炎症性疾病中具有潜在治疗应用 (Kabeya 等人,2013)。

- 4-甲基香豆素(包括二羟基衍生物)的抗氧化特性已得到广泛研究。这些化合物在不同的实验模型中显示出优异的自由基清除特性,这在各种治疗应用中可能是有益的 (Morabito 等人,2010)。

潜在的抗癌应用

- 4-甲基香豆素衍生物(类似于 6,7-二烯丙氧基-4-甲基香豆素)的构效关系研究表明它们具有作为抗癌剂的潜力。这些研究突出了化学结构与对各种癌细胞系的细胞毒性效应之间的关系 (Miri 等人,2016)。

光物理性质

- 6,7-二氨基香豆素及其衍生物的合成和荧光研究证明了它们作为荧光传感器的潜力。它们的高荧光强度和与某些化合物的选择性相互作用表明在化学传感中的应用 (Reddy & Reddy, 2013)。

药代动力学和代谢

- 香豆素衍生物(包括 6,7-二羟基香豆素)的代谢特征已得到研究,以了解其药代动力学行为。此类研究对于药物发现和开发以及化学品的风险评估至关重要 (Zhu 等人,2015)。

作用机制

While the specific mechanism of action for 6,7-Diallyloxy-4-methylcoumarin is not available, a related compound, 6,7-Dihydroxy-4-methylcoumarin, has been studied for its anti-inflammatory effects . It was found to reduce the expression of inflammatory factors and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages .

未来方向

The synthesis of coumarin derivatives, including 6,7-Diallyloxy-4-methylcoumarin, continues to attract the attention of many research groups due to their good biological activity and application value in fluorescent probes . Future research may focus on optimizing the synthesis conditions and exploring new applications for these compounds .

属性

IUPAC Name |

4-methyl-6,7-bis(prop-2-enoxy)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-4-6-18-14-9-12-11(3)8-16(17)20-13(12)10-15(14)19-7-5-2/h4-5,8-10H,1-2,6-7H2,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMZYAZRYDGJJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)OCC=C)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Diallyloxy-4-methylcoumarin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Methyl(2-nitrophenyl)amino]ethanol](/img/structure/B3039445.png)

![(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane](/img/structure/B3039447.png)

![N-[3-(Benzyloxy)-4-(hydroxymethyl)phenyl]acetamide](/img/structure/B3039449.png)

![3-(4-Bromophenyl)[1,3]thiazolo[2,3-a]isoquinolin-4-ium tetrafluoroborate](/img/structure/B3039452.png)

![2',6-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B3039454.png)

![3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B3039458.png)

![methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate](/img/structure/B3039464.png)